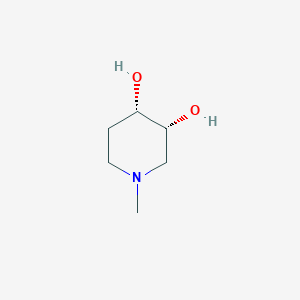stannane CAS No. 61057-37-2](/img/structure/B14607483.png)
[(4-Methylbenzoyl)oxy](triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylbenzoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 4-methylbenzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzoyl)oxystannane typically involves the reaction of triphenyltin chloride with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Ph3SnCl+4-Methylbenzoyl chloride→(4-Methylbenzoyl)oxystannane+HCl
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Methylbenzoyl)oxystannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds and alcohols.
Substitution: New organotin compounds with different acyl or nucleophilic groups.
科学的研究の応用
Chemistry
(4-Methylbenzoyl)oxystannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in radical reactions.
Biology
Organotin compounds, including (4-Methylbenzoyl)oxystannane, have been studied for their biological activity, including antimicrobial and antifungal properties.
Medicine
Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.
Industry
In industry, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of PVC.
作用機序
The mechanism of action of (4-Methylbenzoyl)oxystannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with electron-rich sites on the substrate, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
- (4-Methoxybenzoyl)oxystannane
- (4-Chlorobenzoyl)oxystannane
- (4-Bromobenzoyl)oxystannane
Uniqueness
(4-Methylbenzoyl)oxystannane is unique due to the presence of the 4-methylbenzoyl group, which can influence its reactivity and stability compared to other similar compounds. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
特性
CAS番号 |
61057-37-2 |
|---|---|
分子式 |
C26H22O2Sn |
分子量 |
485.2 g/mol |
IUPAC名 |
triphenylstannyl 4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.3C6H5.Sn/c1-6-2-4-7(5-3-6)8(9)10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
IGTWITHILTVSIY-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


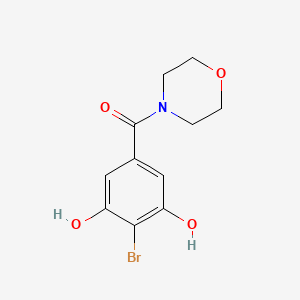
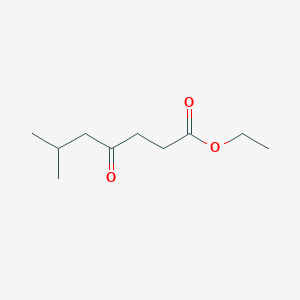
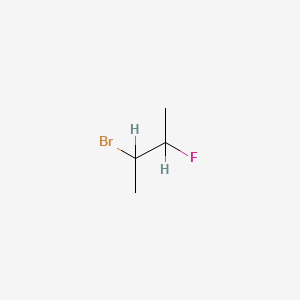
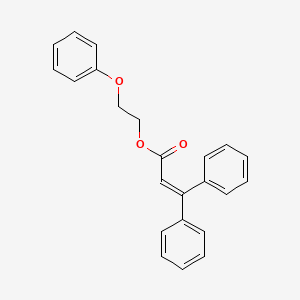
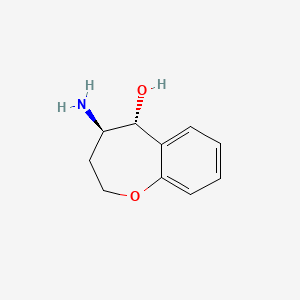
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
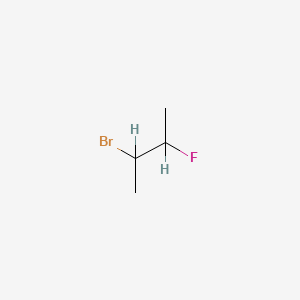
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)

![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)

